molecular formula C6H13NO B13504984 2-Amino-4-methylpentanal CAS No. 97530-13-7

2-Amino-4-methylpentanal

Cat. No.: B13504984
CAS No.: 97530-13-7
M. Wt: 115.17 g/mol
InChI Key: ZOFRRNUENOHELM-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentanal is an organic compound with the molecular formula C6H13NO. It is an aldehyde with an amino group attached to the second carbon and a methyl group attached to the fourth carbon in the pentanal chain. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methylpentanal can be synthesized through various methods. One common method involves the reaction of 4-methylpentanal with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-methylpentanal using hydrogen gas and a suitable catalyst, such as palladium on carbon. This process allows for the selective formation of the desired amino aldehyde with high yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-methylpentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-methylpentanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Amino-4-methylpentanol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-Methylpentanal: Lacks the amino group present in 2-amino-4-methylpentanal.

Uniqueness

This compound is unique due to the presence of both an amino group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

97530-13-7

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-amino-4-methylpentanal

InChI

InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3

InChI Key

ZOFRRNUENOHELM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C=O)N

Origin of Product

United States

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